(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride
Description
(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride (CAS 257947-33-4) is a chiral intermediate critical in synthesizing taxane anticancer agents, including paclitaxel (Taxol) and docetaxel (Taxotere). Its molecular formula is C₁₁H₁₅NO₃·HCl, with a molecular weight of 245.70 . The compound features a β-amino alcohol structure with a phenyl group at the C3 position and an ethyl ester moiety, stabilized as a hydrochloride salt for enhanced solubility and handling .
Properties
IUPAC Name |
ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8;/h3-7,9-10,13H,2,12H2,1H3;1H/t9-,10+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGONTZANCUQBRC-BAUSSPIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resolution process:
- Racemic trans-3-phenylglicidic acid methyl ester is reacted with ammonia in a protic solvent (commonly water or ethanol) to form racemic amides.
- These are then treated with a chiral resolving agent (e.g., (+)-tartrate or (-)-dibenzoyl tartaric acid) in ethanol, forming diastereomeric salts.
- Recrystallization yields enantiomerically pure (2R,3S)-3-Phenylisoserine salts.
Conversion to Acid and Ester Formation
Following resolution, the (2R,3S)-3-Phenylisoserine is converted into its methyl ester form, which can be further transformed into the ethyl ester via esterification.
Esterification:
- The amino acid is esterified using thionyl chloride or hydrogen chloride in alcohols (methanol or ethanol).
- For example, reacting the free acid with thionyl chloride in ethanol yields the methyl ester, while similar conditions with ethanol produce the ethyl ester.
Example:
- 50 g of racemic 3-phenylisoserine sodium salt reacts with HCl in ethanol, followed by esterification with ethanol and triethylamine, producing (2R,3S)-3-Phenylisoserine ethyl ester with high yield (~94%).
Formation of the Hydrochloride Salt
The final step involves converting the ester into its hydrochloride salt:
- The ester is suspended in methyl or ethyl alcohol.
- Gaseous HCl is slowly introduced at around 25°C, leading to protonation and salt formation.
- The mixture is refluxed for several hours (typically 3 hours).
- After cooling, the product is isolated by filtration, washed, and dried under vacuum.
Example:
- 20 g of (2R,3S)-3-Phenylisoserine ethyl ester hydrochloride is obtained with an 87% yield after crystallization from ethyl acetate and heptane.
Research Data and Comparative Analysis
Research Findings and Optimization
- Enantiomeric purity can be improved through recrystallization of diastereomeric salts.
- Reaction conditions such as temperature, solvent choice, and acid concentration critically influence yield and stereoselectivity.
- The use of chiral resolving agents like (+)-tartrate or (-)-dibenzoyl tartaric acid** is well-established for obtaining high enantiomeric excess.
- Esterification with thionyl chloride or HCl gas in alcohols remains the most efficient route for ester formation.
Scientific Research Applications
Biological Activities
Research indicates that (2R,3S)-3-Phenylisoserine ethyl ester hydrochloride exhibits several noteworthy biological activities:
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting a role in reducing oxidative stress .
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation .
- Anticoagulant Activity : Evidence suggests it may influence coagulation pathways, indicating potential applications in anticoagulant therapies .
Therapeutic Applications
The diverse biological activities of this compound position it as a candidate for several therapeutic applications:
- Neurodegenerative Diseases : Its neuroprotective properties make it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.
- Cardiovascular Health : Its anticoagulant properties could be explored for use in managing thrombotic disorders.
- Cancer Treatment : As a building block in drug synthesis, it can be utilized in developing anticancer agents. For instance, it has been identified as an intermediate in the synthesis of paclitaxel, a well-known anticancer drug .
Neuroprotective Studies
A study highlighted the compound's ability to reduce neuronal cell death in vitro models of neurodegeneration. The mechanism appears to involve inhibition of oxidative stress pathways and modulation of inflammatory responses .
Anticoagulant Research
Investigations into its anticoagulant effects have shown that this compound can significantly alter coagulation parameters in animal models, suggesting its potential as a therapeutic agent in preventing thrombosis .
Synthesis for Drug Development
The compound has been successfully employed as an intermediate in synthesizing complex molecules like paclitaxel. This application underscores its utility in pharmaceutical chemistry and drug development processes .
Summary Table of Applications
Mechanism of Action
The compound exerts its effects primarily through its chiral centers, which interact with biological molecules in a stereospecific manner. This interaction can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the final bioactive molecule synthesized from this intermediate.
Comparison with Similar Compounds
Ethyl (2S,3S)-2-Amino-3-phenylbutanoate Hydrochloride (CAS 1011264-01-9)
Structural Differences :
- Contains a butanoate ester (C₄H₇O₂) instead of a propionate ester.
- Stereochemistry: (2S,3S) configuration vs. (2R,3S) in the target compound.
(2R,3S)-3-Phenylisoserine Methyl Ester Hydrochloride
Structural Differences :
- Methyl ester (CH₃O) replaces the ethyl ester (C₂H₅O).
Ethyl-(2R,3S)-N-Benzoyl-3-Phenylisoserine Ester (CAS 216094-54-1)
Structural Differences :
- N-Benzoyl group added to the amino moiety.
Comparative Analysis Table
Key Research Findings
Physicochemical Properties
Impurity Profiles
- Degradation products like N-benzoyl-(2R,3S)-3-phenylisoserine (impurity 10 in paclitaxel) highlight the need for stringent purification during taxane synthesis .
Biological Activity
(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride is a chiral compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its various biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique stereochemistry, denoted as (2R,3S), which contributes to its biological interactions. It contains a phenyl group attached to the isoserine backbone, enhancing its lipophilicity and ability to cross biological membranes.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₅ClN₁O₃ |
| Molecular Weight | 245.70 g/mol |
| Chirality | (2R,3S) |
| Solubility | Soluble in water and organic solvents |
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antioxidant Properties : The compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress, which is crucial for protecting cells from damage caused by reactive oxygen species .
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, potentially through the modulation of neurotransmitter systems or reduction of neuroinflammation . This property makes it a candidate for further investigation in neurodegenerative diseases.
- Anticoagulant Activity : Evidence indicates that this compound may influence coagulation pathways. This activity could be beneficial in developing anticoagulant therapies .
- Role as a Chiral Scaffold : Due to its stereochemistry, it serves as a potential chiral scaffold in drug discovery, facilitating the design of new drugs with specific biological activities .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Interaction with Enzymes : The compound's structure allows it to interact with various enzymes involved in metabolic pathways, emphasizing the importance of enzyme specificity .
- Modulation of Signaling Pathways : Its potential neuroprotective effects may involve modulation of signaling pathways related to neurotransmitter release and neuroinflammatory responses .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of this compound:
- A study demonstrated that lipase-mediated kinetic hydrolysis could effectively produce this compound with high enantioselectivity . The optimized conditions yielded a product with over 99% enantiomeric excess.
- Investigations into its anticoagulant properties revealed that it could modulate specific coagulation factors, suggesting potential applications in managing thrombotic disorders .
Q & A
Basic Research Questions
Q. What established synthetic methods are used to prepare (2R,3S)-3-phenylisoserine ethyl ester hydrochloride, and what are their key experimental parameters?
- Answer : Two primary enzymatic approaches are documented:
- β-Lactam Ring Cleavage : Using Candida antarctica lipase B (CAL-B) to enantioselectively hydrolyze (3R*,4S*)-β-lactam derivatives. Optimal conditions include solvents like diisopropyl ether (DIPE) with controlled water content (0.5–1.0 eq.) at 60°C, yielding enantiopure (2R,3S)-3-phenylisoserine derivatives (>98% ee) in ~48% yield after 18–50 hours .
- Racemic Ester Hydrolysis : CAL-B-mediated kinetic resolution of racemic ethyl 3-amino-3-phenyl-2-hydroxypropionate, achieving high enantioselectivity (E > 100) through solvent optimization (e.g., tert-butyl methyl ether) and temperature control .
Q. How is enantiomeric purity validated for this compound in academic research?
- Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Daicel Chiralpak® columns) is standard. Optical rotation measurements and nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for stereochemical confirmation) supplement HPLC data. Commercial batches report >98% ee by HPLC .
Q. What is the compound’s role in synthesizing anticancer agents?
- Answer : It is a critical intermediate for:
- Paclitaxel/Taxol : Forms the C-13 side chain via coupling with baccatin III .
- Crizotinib : Used in chiral alcohol intermediates through lipase-mediated resolution of racemic esters .
Advanced Research Questions
Q. How can enantioselectivity in lipase-mediated synthesis be optimized?
- Methodological Approach :
- Solvent Screening : Polar aprotic solvents (e.g., DIPE) enhance enzyme activity and selectivity .
- Water Content : Controlled addition (0.5–1.0 eq.) minimizes hydrolysis side reactions .
- Enzyme Engineering : Immobilized CAL-B variants (e.g., Novozym® 435) improve stability and reusability .
Q. What factors contribute to low yields in β-lactam ring-cleavage reactions?
- Troubleshooting :
- Substrate Purity : Impurities in β-lactam precursors reduce conversion rates. Pre-purify via recrystallization.
- Reaction Time : Extended durations (e.g., >50 hours) ensure complete conversion of acetoxy-β-lactam derivatives .
- Temperature Control : Maintain 60°C to balance enzyme activity and thermal decomposition .
Q. How can conflicting stereochemical assignments in synthetic intermediates be resolved?
- Analytical Strategy :
- X-Ray Crystallography : Definitive confirmation of absolute configuration using single crystals .
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers via IR spectra and computational modeling .
Q. What stability challenges arise during storage, and how are they mitigated?
- Stability Protocol :
- Storage Conditions : Protect from moisture and light; store at −20°C in desiccated, inert environments .
- Decomposition Monitoring : Regular HPLC analysis detects hydrolyzed byproducts (e.g., free amino acids) .
Safety and Handling
Q. What precautions are critical for safe handling in laboratory settings?
- Safety Measures :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported melting points (e.g., 222–224°C vs. literature values)?
- Resolution Strategy :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
